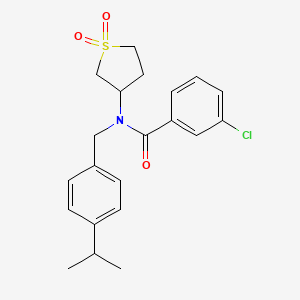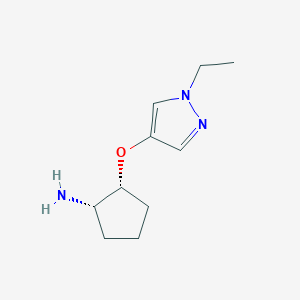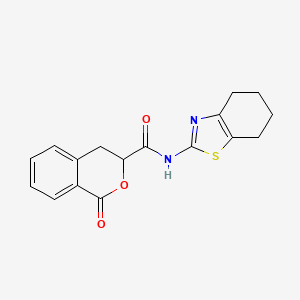![molecular formula C11H17ClN2S B2491195 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine CAS No. 885950-50-5](/img/structure/B2491195.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine is a useful research compound. Its molecular formula is C11H17ClN2S and its molecular weight is 244.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications of Thiazole Derivatives
Thiazole and its derivatives are a significant focus in synthetic chemistry due to their presence in many biologically active molecules and potential for various synthetic applications. Studies have highlighted methods for synthesizing thiazolidinone compounds, indicating the versatility and reactivity of thiazole-containing compounds in creating pharmacologically active molecules. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the potential of thiazole derivatives in generating compounds with diverse structural features and possible applications in drug development (Issac & Tierney, 1996).
Pharmacological Aspects of Thiazole-Based Compounds
Thiazole derivatives exhibit a broad range of biological activities, making them valuable in medicinal chemistry. The exploration of thiazolidine derivatives for various pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, underscores the medicinal importance of this scaffold. Some derivatives have shown better activity than standard drugs, suggesting that thiazolidine could be a promising lead for new therapeutic agents (Pandey et al., 2011).
Environmental Behavior and Fate of Related Compounds
The environmental fate and behavior of compounds similar to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine, particularly those used as preservatives or in industrial applications, have been studied to understand their impact on aquatic ecosystems. Research into parabens, which share some functional similarities with thiazole derivatives, highlights concerns about their persistence and bioaccumulation in water bodies, indicating the need for studies on the environmental aspects of thiazole-related chemicals (Haman et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been associated with a variety of pathways due to their broad biological activity .
Result of Action
As mentioned earlier, some thiazole derivatives can cause cell death by interacting with DNA and topoisomerase II . .
Biochemical Analysis
Biochemical Properties
Thiazoles, a group to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Cellular Effects
Thiazoles have been found to have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and should be stored at 2-8°C .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIGSLIOAQWZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
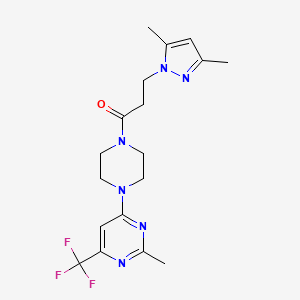

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
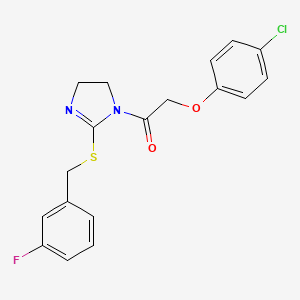
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)
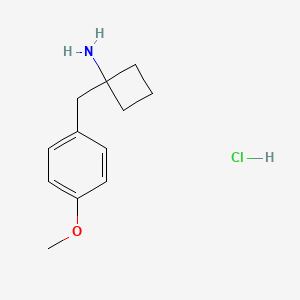
![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
